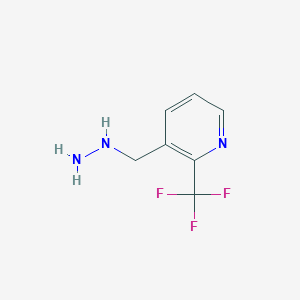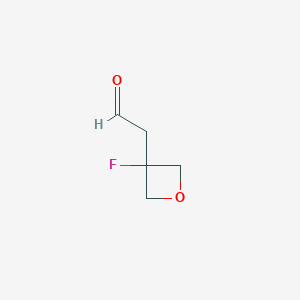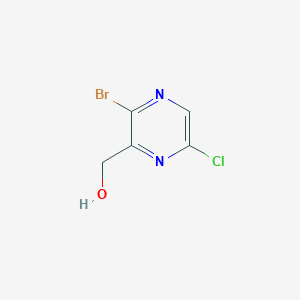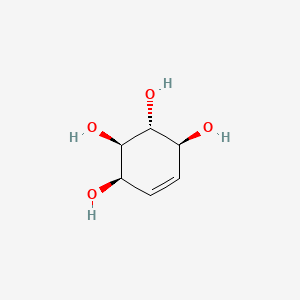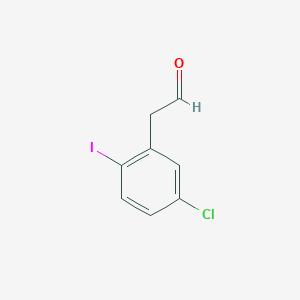
2-(5-Chloro-2-iodophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-iodophenyl)acetaldehyde is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-iodophenyl)acetaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 5-chloro-2-phenylacetaldehyde using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-iodophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(5-Chloro-2-iodophenyl)acetic acid.
Reduction: 2-(5-Chloro-2-iodophenyl)ethanol.
Substitution: 2-(5-Azido-2-iodophenyl)acetaldehyde.
Applications De Recherche Scientifique
2-(5-Chloro-2-iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 2-(5-Chloro-2-iodophenyl)acetaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the aldehyde group and the halogen atoms, which can participate in various chemical transformations. In biological systems, it may interact with enzymes or receptors through covalent bonding or non-covalent interactions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-iodophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(5-Chloro-2-fluorophenyl)acetaldehyde: Contains a fluorine atom instead of iodine.
2-(5-Chloro-2-methylphenyl)acetaldehyde: Features a methyl group instead of iodine.
Uniqueness
2-(5-Chloro-2-iodophenyl)acetaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to compounds with other halogens or substituents. This dual halogenation can enhance its utility in selective organic transformations and its potential as a versatile intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H6ClIO |
|---|---|
Poids moléculaire |
280.49 g/mol |
Nom IUPAC |
2-(5-chloro-2-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClIO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
Clé InChI |
YCLXEDBQQGELGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CC=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


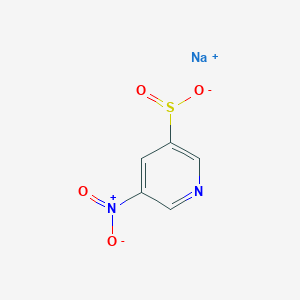


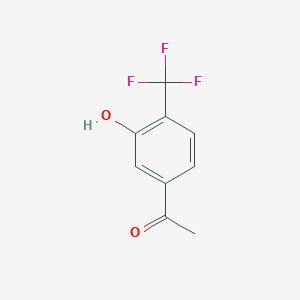
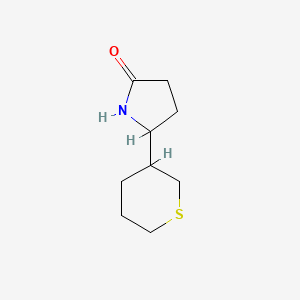
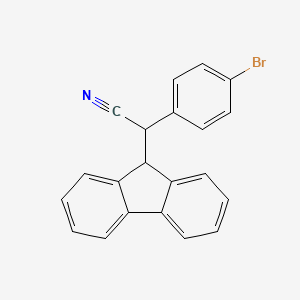

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)


